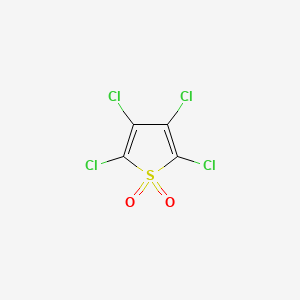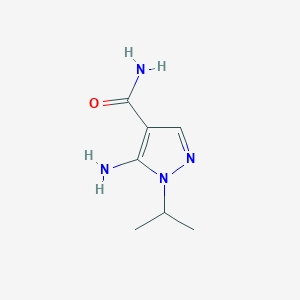
2,3,4,5-Tetrachlorothiophen-1,1-dioxid
Übersicht
Beschreibung
2,3,4,5-Tetrachlorothiophene 1,1-dioxide is a chemical compound with the molecular formula C4Cl4O2S and a molecular weight of 253.92 . It is used as an intermediate in the synthesis of various organic compounds .
Synthesis Analysis
Tetrachlorothiophene dioxide is an intermediate in the synthesis of 1,2,3,4,6-Pentachloronaphthalene . The specific methods and conditions for the synthesis of 2,3,4,5-Tetrachlorothiophene 1,1-dioxide are not detailed in the available resources.Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrachlorothiophene 1,1-dioxide has been investigated. The atoms in the five-membered heterocycle of the sulfones are almost coplanar, while the oxygen atoms of the sulfonyl group SO2 lie at an identical distance on different sides of this plane . The greatest departure from planarity is observed for the molecule of 2,3,4,5-tetrachlorothiophene 1,1-dioxide, in which the sulfur atom projects from the plane of the carbon atoms by 0.087 Å (dihedral angle 4.1°). The lengths of the C–C and C–S bonds indicate complete loss of the aromaticity of the heterocycle and the formation of a butadiene system with localized C(2)=C(3) and C(4)=C(5) double bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5-Tetrachlorothiophene 1,1-dioxide include a molecular weight of 253.92 and a molecular formula of C4Cl4O2S . Further details about its physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Organische Synthese
2,3,4,5-Tetrachlorothiophen-1,1-dioxid dient als vielseitiges Zwischenprodukt in der organischen Synthese. Es wird aufgrund seiner Reaktivität als Dien, Dienophil und Dipolarophil in verschiedenen Synthesewegen eingesetzt . Diese Verbindung beteiligt sich an Cycloadditionsreaktionen, einschließlich der Diels-Alder-Reaktion, die für den Aufbau komplexer organischer Moleküle von grundlegender Bedeutung ist . Seine Fähigkeit, nucleophile und elektrophile Reaktionen einzugehen, macht es zu einem wertvollen Baustein für die Synthese von heterozyklischen Verbindungen und anderen organischen Gerüsten.
Medizinische Chemie
In der pharmazeutischen Industrie wurden Thiophen-S-oxide wie this compound als Metaboliten von thienylhaltigen Medikamenten wie den Antithrombotika Ticlopidin und Clopidogrel identifiziert . Das Verständnis seiner Rolle im Arzneimittelstoffwechsel ist entscheidend für die Entwicklung neuer Therapeutika und die Verbesserung bestehender.
Materialwissenschaften
Thiophen-1,1-dioxide sind wichtig auf dem Gebiet der Materialwissenschaften, insbesondere bei der Entwicklung von photoelektrischen Materialien . Die elektronischen Eigenschaften von this compound können genutzt werden, um Materialien mit bestimmten optischen und elektrischen Eigenschaften zu schaffen, was zu Fortschritten bei Solarzellen und organischen Halbleitern beiträgt.
Umweltwissenschaften
Diese Verbindung wird als Zwischenprodukt bei der Synthese von Umweltstandards wie 1,2,3,4,6-Pentachlornaphthalin verwendet, die in Umweltprüfungen und -forschung eingesetzt werden . Es spielt auch eine Rolle bei der Diskriminanzanalyse für die Aktivierung von Aryl-Hydrocarbon-Rezeptoren durch polychlorierte Naphthaline, was die Untersuchung von Umweltverschmutzung unterstützt.
Analytische Chemie
In der analytischen Chemie werden Derivate von this compound als Zwischenprodukte für verschiedene Arten organischer Verbindungen verwendet. Sie sind an Reaktionen beteiligt, die für die Strukturaufklärung und Quantifizierung komplexer Moleküle unerlässlich sind .
Elektronik
Die Derivate der Verbindung wurden bei der Montage von Cycloalkin-Modulen auf Plattformverbindungen verwendet, die Thiophen-S,S-dioxid-Einheiten tragen, die für die Herstellung elektronischer Bauelemente von Bedeutung sind . Diese Anwendung ist besonders relevant im Kontext der Schaffung effizienterer und miniaturisierter elektronischer Komponenten.
Wirkmechanismus
Target of Action
It is known to be an intermediate in the synthesis of 1,2,3,4,6-pentachloronaphthalene , which is a standard for environmental testing and research and a substance for the discriminant analysis for activation of aryl hydrocarbon receptor by polychlorinated naphthalenes .
Mode of Action
It is known to be very reactive and can react with a wide variety of alkenic dienophiles .
Eigenschaften
IUPAC Name |
2,3,4,5-tetrachlorothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4O2S/c5-1-2(6)4(8)11(9,10)3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEFYTGFZKXEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(S(=O)(=O)C(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376370 | |
| Record name | 2,3,4,5-tetrachlorothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72448-17-0 | |
| Record name | 2,3,4,5-tetrachlorothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1621336.png)
![1-[2-(2-Chlorophenoxy)ethyl]piperazine](/img/structure/B1621337.png)
![[3-(2-Fluorophenyl)phenyl]methanol](/img/structure/B1621338.png)







![ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylate](/img/structure/B1621349.png)

